COC1=C(C=C(C(=C1)CO)Br)OC
. This indicates that it has a benzene ring with two methoxy groups and one bromo group attached, along with a hydroxyl group attached to the carbon adjacent to the bromo group.
The synthesis of 2-bromo-4,5-dimethoxybenzyl alcohol can be achieved through several methods, primarily involving bromination of appropriate precursors. Two notable methods include:
The molecular structure of 2-bromo-4,5-dimethoxybenzyl alcohol features:
2-Bromo-4,5-dimethoxybenzyl alcohol participates in various chemical reactions:
The mechanism of action for compounds like 2-bromo-4,5-dimethoxybenzyl alcohol generally involves:
This compound's structural features allow it to interact with biological targets, making it significant in pharmaceutical applications .
The primary applications of 2-bromo-4,5-dimethoxybenzyl alcohol include:
CAS No.: 182442-81-5
CAS No.: 16281-62-2
CAS No.:
CAS No.: 3003-15-4